Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-
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Overview
Description
Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is a derivative of benzoic acid, characterized by the presence of a hydrazinylethyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where the intermediate magnesium carboxylate is formed and subsequently treated with hydrazine to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the hydrazinylethyl group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, known for its preservative properties.
4-Hydroxybenzoic acid: A derivative with a hydroxyl group at the para position, used in the production of parabens.
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid.
Uniqueness
Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzoic acid derivatives may not be as effective .
Properties
CAS No. |
924887-08-1 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-[(1S)-1-hydrazinylethyl]benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(11-10)7-2-4-8(5-3-7)9(12)13/h2-6,11H,10H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
ZIKOQDHMWSGDEP-LURJTMIESA-N |
SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NN |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN |
Origin of Product |
United States |
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